6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone

Medicinal chemistry Scaffold design Halogen bonding

6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone (CAS 302913-27-5) is a synthetic heterocyclic compound belonging to the quinazolin-4(3H)-one family, featuring a tribrominated architecture with bromine atoms at the 6- and 8-positions of the quinazolinone core and a 4-bromobenzyl substituent at the N3 position. With a molecular formula of C15H9Br3N2O and a molecular weight of approximately 473 g/mol, this compound is commercially available from multiple reputable vendors as a research-grade chemical.

Molecular Formula C15H9Br3N2O
Molecular Weight 473.0 g/mol
CAS No. 302913-27-5
Cat. No. B11990733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone
CAS302913-27-5
Molecular FormulaC15H9Br3N2O
Molecular Weight473.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3Br)Br)Br
InChIInChI=1S/C15H9Br3N2O/c16-10-3-1-9(2-4-10)7-20-8-19-14-12(15(20)21)5-11(17)6-13(14)18/h1-6,8H,7H2
InChIKeyKDNVRKDCVHYWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone (CAS 302913-27-5): A Tribrominated Quinazolinone Scaffold for Medicinal Chemistry and Drug Discovery Procurement


6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone (CAS 302913-27-5) is a synthetic heterocyclic compound belonging to the quinazolin-4(3H)-one family, featuring a tribrominated architecture with bromine atoms at the 6- and 8-positions of the quinazolinone core and a 4-bromobenzyl substituent at the N3 position . With a molecular formula of C15H9Br3N2O and a molecular weight of approximately 473 g/mol, this compound is commercially available from multiple reputable vendors as a research-grade chemical . The quinazolinone scaffold class has been extensively investigated for anticancer, antimicrobial, anti-inflammatory, and kinase-inhibitory activities, making brominated derivatives of significant interest in preclinical drug discovery programs [1].

Why Generic Substitution Fails: Structural Differentiation of 6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone from Common Scaffold Analogs


The tribrominated architecture of 6,8-dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone cannot be replicated by simple interchange with either the parent 6,8-dibromo-4(3H)-quinazolinone scaffold (CAS 17518-85-3), which lacks the N3-benzyl substituent critical for target engagement in many reported active derivatives, or 3-(4-bromobenzyl)-4(3H)-quinazolinone (CAS 302913-19-5), which lacks the electron-withdrawing and steric effects conferred by the 6,8-dibromo substitution pattern . Published structure-activity relationship (SAR) studies on the 6,8-dibromo-4(3H)quinazolinone class demonstrate that both the core dibromination and the nature of the N3-substituent independently modulate cytotoxic potency, antimicrobial spectrum, and kinase selectivity [1]. Consequently, substituting a non-brominated or mono-brominated analog will yield a distinct pharmacological profile that is not predictive of the tribrominated compound's behavior in downstream assays.

Quantitative Differentiation Evidence for 6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone: Comparator-Anchored Procurement Data


Structural Differentiation: Tribromination Pattern vs. Parent Scaffold and Mono-Brominated N3-Analog

6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone (C15H9Br3N2O, MW 472.96) possesses three bromine atoms: two on the quinazolinone core (positions 6 and 8) and one para-substituted on the N3-benzyl ring. In contrast, the parent scaffold 6,8-dibromo-4(3H)-quinazolinone (CAS 17518-85-3, C8H4Br2N2O, MW 303.94) carries only two bromine atoms and lacks the N3-aromatic substituent entirely . The mono-brominated N3 analog 3-(4-bromobenzyl)-4(3H)-quinazolinone (CAS 302913-19-5, C15H11BrN2O, MW 315.17) has only one bromine atom and an unsubstituted quinazolinone core [1]. This tribromination pattern produces a calculated LogP of approximately 4.73, substantially higher than either comparator, with implications for membrane permeability and target binding hydrophobic interactions [2].

Medicinal chemistry Scaffold design Halogen bonding

Commercial Availability with Defined Purity Specifications Across Multiple Vendors

6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is available from at least three independent commercial suppliers with documented purity specifications. Sigma-Aldrich lists the compound under AldrichCPR (Product No. R689572) . AKSci offers the compound at 95% minimum purity (Catalog 1961CM) . MolCore provides the compound at NLT 98% purity under ISO-certified quality systems . In contrast, the parent scaffold 6,8-dibromo-4(3H)-quinazolinone (CAS 17518-85-3) is listed at approximately €309 per gram from CymitQuimica, while the mono-brominated N3 analog (CAS 302913-19-5) is available from Sigma-Aldrich but without the core bromination pattern that drives biological activity in the scaffold class.

Chemical procurement Quality control Vendor comparison

Class-Level Anticancer Activity of 6,8-Dibromo-4(3H)quinazolinone Scaffold Against MCF-7 Breast Carcinoma

Derivatives based on the 6,8-dibromo-4(3H)quinazolinone scaffold—the core structure of the target compound—have demonstrated potent in vitro cytotoxicity against the human breast carcinoma cell line MCF-7. In a head-to-head study, compound XIIIb achieved an IC50 of 1.7 µg/mL, outperforming the positive control doxorubicin, while compounds IX, XIVd, and XIVb showed IC50 values of 1.8, 1.83, and 5.4 µg/mL, respectively [1]. These IC50 values represent a 2- to 17-fold improvement over doxorubicin's IC50 in the same assay system. Importantly, the nature of the N3-substituent was a critical determinant of potency, with N3-benzyl and N3-azolylphenyl-substituted derivatives showing the strongest activity—directly establishing the relevance of the target compound's N3-(4-bromobenzyl) substitution pattern for anticancer applications.

Anticancer Breast cancer Cytotoxicity MCF-7

Class-Level Antimicrobial Activity of 6,8-Dibromo-4(3H)quinazolinone Scaffold Against Bacterial and Fungal Pathogens

The 6,8-dibromo-4(3H)quinazolinone scaffold has yielded derivatives with potent in vitro antimicrobial activity. In a comprehensive screening study, compound VIIa exhibited MIC values of 1.56 µg/mL against E. coli and L. monocytogenes, 3.125 µg/mL against S. typhimurium, and 25 µg/mL against S. aureus, P. aeruginosa, and B. cereus [1]. Against fungal pathogens, compound VIIc demonstrated even more pronounced activity with MICs of 0.78 µg/mL against C. albicans and 0.097 µg/mL against A. flavus [1]. These MIC values are within the range of clinically relevant antimicrobial agents and highlight the scaffold's broad-spectrum potential. SAR analysis within this study confirmed that both the 6,8-dibromo substitution and the N3-aryl substituent contribute to antimicrobial potency, reinforcing the structural rationale for the target compound's design.

Antimicrobial Antifungal MIC Drug resistance

Class-Level Anti-Inflammatory and Analgesic Activity of 6,8-Dibromo-4(3H)quinazolinone Derivatives in Animal Models

The 6,8-dibromo-4(3H)quinazolinone scaffold has yielded derivatives with promising anti-inflammatory and analgesic activities in experimental animal models. A series of compounds incorporating diverse N- and O-heterocyclic moieties at the N3-phenyl position were synthesized starting from 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, and select representative compounds demonstrated statistically significant anti-inflammatory and analgesic effects in vivo [1]. The N3-acetylphenyl-substituted intermediate (compound II) served as a key branching point for generating multiple distinct chemotypes, including 2(1H)-pyridones, 2(1H)-iminopyridines, 2-aminopyrans, pyrazolines, and tetrahydropyrimidin-2-ones/thiones, each with varying activity profiles [1]. This demonstrates that the 6,8-dibromo core with an N3-aryl substituent—the architectural motif shared by the target compound—is a productive starting point for anti-inflammatory drug discovery, with the specific N3-substituent tuning both potency and selectivity.

Anti-inflammatory Analgesic In vivo COX inhibition

Synthetic Versatility as a Key Intermediate for Diversification at the 2-Position and N3-Benzyl Ring

6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone contains three synthetic handles for further chemical diversification: the reactive C2 position of the quinazolinone ring, the para-bromo substituent on the N3-benzyl ring (amenable to cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or Ullmann couplings), and the 6- and 8-bromo positions (available for sequential or orthogonal functionalization). In contrast, the non-brominated N3-benzyl analog 3-(4-bromobenzyl)-4(3H)-quinazolinone (CAS 302913-19-5) lacks the core bromination sites, providing only one aryl bromide handle, while the parent scaffold 6,8-dibromo-4(3H)-quinazolinone (CAS 17518-85-3) lacks the N3-substituent entirely, requiring an additional synthetic step for N-alkylation . Published synthetic methodology for regioselective N-alkylation of quinazolinones using lithium salts confirms that the N3 position can be selectively functionalized, implying that the target compound's pre-installed N3-(4-bromobenzyl) group saves one synthetic step compared to starting from the parent scaffold [1].

Synthetic intermediate Derivatization Parallel synthesis Medicinal chemistry

Recommended Research and Procurement Application Scenarios for 6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone


Anticancer Lead Discovery: MCF-7 Breast Carcinoma SAR Programs

The 6,8-dibromo-4(3H)quinazolinone scaffold has demonstrated potent MCF-7 cytotoxicity with derivatives achieving IC50 values as low as 1.7 µg/mL, outperforming doxorubicin in head-to-head assays [1]. 6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone provides a pre-functionalized scaffold for systematic SAR exploration at the C2, C6, C8, and N3-benzyl para positions to optimize antiproliferative potency and selectivity against breast cancer cell lines.

Antimicrobial Resistance Drug Discovery: Broad-Spectrum Antibacterial and Antifungal Hit Expansion

Derivatives of the 6,8-dibromo-4(3H)quinazolinone scaffold have achieved MIC values as low as 0.097 µg/mL against Aspergillus flavus and 0.78 µg/mL against Candida albicans, with complementary antibacterial activity against both Gram-positive and Gram-negative pathogens [2]. The target compound's three brominated positions enable systematic variation to map the structural determinants of antimicrobial potency and spectrum, supporting hit-to-lead campaigns against drug-resistant pathogens.

Inflammation and Pain Therapeutic Development: N3-Substituted Quinazolinone Optimization

The 6,8-dibromo-4(3H)quinazolinone scaffold with N3-aryl substitution has produced compounds with promising in vivo anti-inflammatory and analgesic activity [3]. 6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone can serve as a starting point for synthesizing diverse N3-linked heterocyclic derivatives—including pyridones, iminopyridines, aminopyrans, pyrazolines, and tetrahydropyrimidinones—to explore structure-activity relationships governing anti-inflammatory efficacy and COX selectivity.

Synthetic Methodology Development: Orthogonal Functionalization of Polyhalogenated Heterocycles

With three bromine atoms at electronically and sterically distinct positions (C6, C8, and para-benzyl), 6,8-dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is an ideal substrate for developing and demonstrating chemoselective cross-coupling methodologies. The compound enables exploration of sequential Suzuki, Buchwald-Hartwig, and Ullmann-type couplings for constructing complex quinazolinone-based compound libraries, with the pre-installed N3-benzyl group providing a benchmark for regioselective N-alkylation methodology optimization [4].

Quote Request

Request a Quote for 6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.